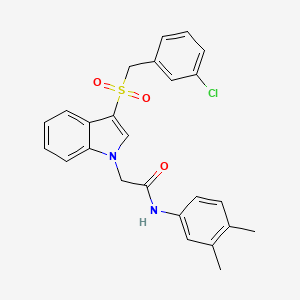

![molecular formula C10H7Cl2N3O2S B2755935 [5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 18378-68-2](/img/structure/B2755935.png)

[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

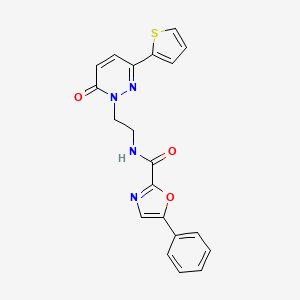

“[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid” is a chemical compound with the molecular formula C10H7Cl2N3O2S and a molecular weight of 304.15 . It is intended for research use and not for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring attached to a dichlorophenyl group and an acetic acid group via a sulfanyl linkage . The exact 3D structure would require more specific data or computational chemistry analysis.Scientific Research Applications

Antimicrobial Applications

One of the primary applications of these compounds is in the development of antimicrobial agents. For instance, studies have shown the synthesis of triazole derivatives exhibiting antimicrobial activity against various microorganisms, although no antifungal activity was observed against yeast-like fungi. The compounds demonstrated inhibitory effects on mycelial growth and possessed antitumor activity towards breast cancer, highlighting their potential in antimicrobial and anticancer therapeutics (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Synthesis and Chemical Properties

The research also delves into the synthesis and exploration of the chemical properties of these compounds. Studies have detailed the synthesis process, starting from precursors through various chemical reactions, leading to the formation of triazole derivatives. This includes the examination of acid-base properties and the influence of substituents on acidity, providing valuable insights into their chemical behavior and potential applications in developing new drugs (Kaplaushenko, 2014).

Potential in Drug Development

The structural versatility and reactivity of triazole derivatives make them suitable candidates for drug development. Their ability to form stable complexes with metals and other organic compounds opens avenues for creating novel therapeutics. For example, the synthesis of compounds with antimicrobial, analgesic activities, and their evaluation through molecular docking studies suggest a systematic approach to drug design (Jayanna, Vagdevi, Dharshan, Raghavendra, & Telkar, 2013).

Advancements in Chemical Synthesis

Advances in chemical synthesis methods for these compounds are notable, with research demonstrating efficient synthesis protocols. This includes the use of specific catalysts for the synthesis of biologically active compounds based on the triazole scaffold, showcasing the innovative approaches to enhancing the efficiency and selectivity of synthetic routes (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Mechanism of Action

Target of Action

It is known that triazole derivatives, such as this compound, have a broad range of pharmacological applications . They are often used in drug discovery studies against various diseases, including cancer and microbial infections .

Mode of Action

Triazoles and their derivatives are known to interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to various changes in the target, resulting in the compound’s therapeutic effects .

Biochemical Pathways

It is known that triazoles and their derivatives can have significant effects on various biochemical pathways due to their broad range of biological activities . These effects can lead to downstream changes that contribute to the compound’s therapeutic effects .

Result of Action

It is known that triazoles and their derivatives can have various biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These effects can result from the compound’s interaction with its targets and its impact on various biochemical pathways .

properties

IUPAC Name |

2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2S/c11-5-1-2-6(7(12)3-5)9-13-10(15-14-9)18-4-8(16)17/h1-3H,4H2,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAXATWDNNEIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NN2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2755854.png)

![3-hydroxy-3-phenyl-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2755855.png)

![7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B2755857.png)

![1-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2755859.png)

![2-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2755860.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2755867.png)